

Propionyl Bromide: A Technical Guide to Its Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propionyl bromide*

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Executive Summary

Propionyl bromide ($\text{C}_3\text{H}_5\text{BrO}$) is a highly reactive acyl bromide widely utilized as a propionylating agent in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This technical guide addresses the common inquiries regarding its origins, providing a definitive clarification on its synthetic nature. Contrary to inquiries about its natural occurrence, **propionyl bromide** has no known natural sources and is not found in biological systems or environmental reservoirs^[1]. Its high reactivity, especially its tendency to hydrolyze violently in the presence of moisture, precludes its persistence in aqueous natural environments.

This document provides a comprehensive overview of **propionyl bromide**, focusing on its chemical synthesis, physicochemical properties, and essential safety protocols. Detailed experimental procedures for its laboratory-scale synthesis are presented, alongside tabulated quantitative data for easy reference. Furthermore, logical diagrams illustrating the synthetic pathway and a safe handling workflow are provided to support researchers in its practical application.

Synthetic Origin of Propionyl Bromide

Propionyl bromide is exclusively a product of chemical synthesis. Its molecular structure, featuring a highly electrophilic carbonyl carbon bonded to a good leaving group (bromide), makes it an effective acylating agent. However, this same reactivity renders it unstable in the presence of nucleophiles, most notably water, with which it rapidly hydrolyzes to form propionic

acid and hydrogen bromide. This inherent instability is the primary reason for its absence in the natural world.

Synthesis of Propionyl Bromide

Propionyl bromide is typically synthesized by the bromination of propionic acid. Common brominating agents include phosphorus tribromide (PBr_3) or a combination of bromine and a catalyst like red phosphorus.

Experimental Protocol: Synthesis from Propionic Acid and Bromine with a Red Phosphorus Catalyst

This protocol is adapted from a documented industrial preparation method.

Materials:

- Propionic acid
- Liquid bromine
- Red phosphorus (catalyst)
- A low-boiling alkyl halide solvent (e.g., 1,2-dichloroethane)
- Reaction vessel (round-bottom flask) equipped with a stirrer, dropping funnel, and reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a multi-necked reaction vessel, add propionic acid, the solvent (e.g., 1,2-dichloroethane), and the red phosphorus catalyst.
- **Heating:** While stirring, heat the mixture to a temperature between 80°C and 90°C.

- **Addition of Bromine:** Once the desired temperature is reached, begin the dropwise addition of liquid bromine from the dropping funnel. Control the rate of addition to maintain a steady reaction.
- **Reflux:** After the complete addition of bromine, allow the mixture to reflux for a period of 10 to 12 hours.
- **Solvent Removal:** Following the reflux period, configure the apparatus for distillation. Increase the temperature to between 92°C and 97°C to distill off and collect the solvent.
- **Product Distillation:** Continue to increase the temperature to between 103°C and 105°C. Collect the fraction that distills in this range. This fraction is the **propionyl bromide** product, which should be a pale yellow or colorless liquid.

Example: In one documented procedure, 1.3 mol of propionic acid (96.2 g) was reacted with 1.0 mol of bromine (88 g) in 720 g of 1,2-dichloroethane with 54 g of red phosphorus as a catalyst. The mixture was heated to 85°C, and bromine was added dropwise. After a 12-hour reflux, the solvent was removed by distillation at 94°C. The final product, **propionyl bromide**, was collected by distillation at 103-105°C, yielding 98.58 g (a 64.7% yield) with a purity of 98.96%.

Physicochemical Properties

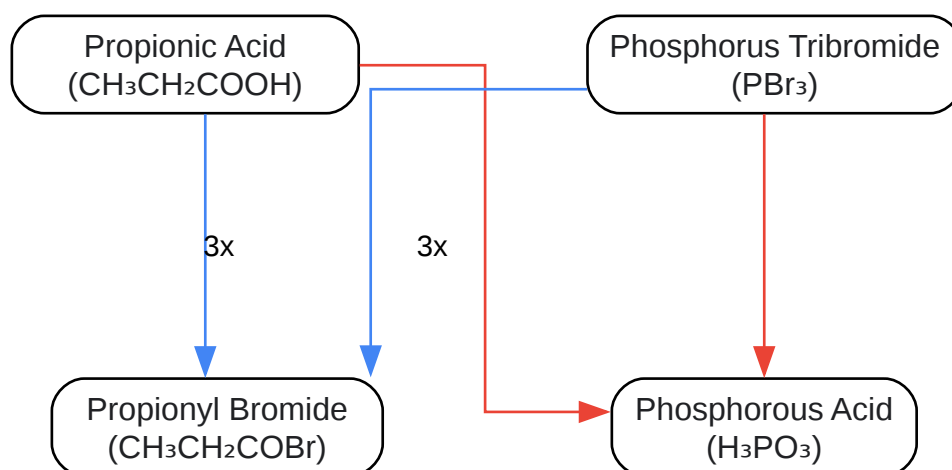
The key physical and chemical properties of **propionyl bromide** are summarized in the table below for easy reference.

| Property | Value |
|------------------|---|
| Chemical Formula | C ₃ H ₅ BrO |
| CAS Number | 598-22-1 |
| Molecular Weight | 136.98 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sharp, pungent |
| Boiling Point | 103-104 °C |
| Density | 1.521 g/mL at 25 °C |
| Refractive Index | n ₂₀ /D 1.455 |
| Solubility | Soluble in ether; decomposes in water and alcohol |
| Flash Point | 52 °C (125.6 °F) - closed cup |

Diagrams

Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of **propionyl bromide** from propionic acid using phosphorus tribromide, a common laboratory method.

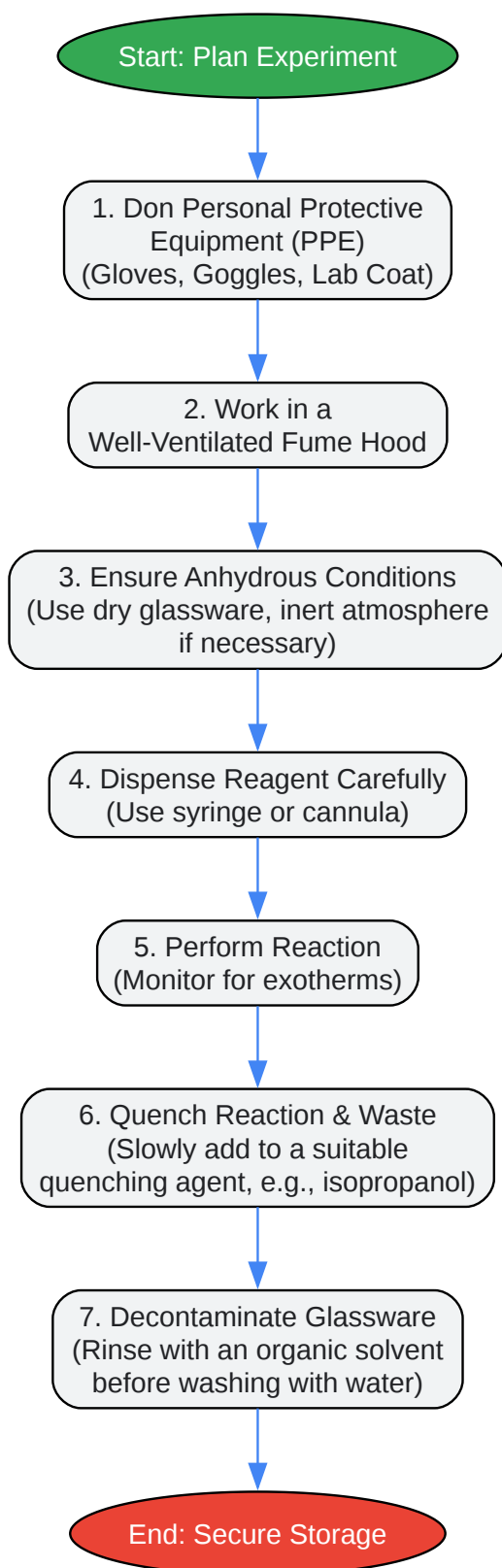


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Caption: Synthesis of **Propionyl Bromide** via PBr_3 .

Safe Handling Workflow

Due to its hazardous nature—being flammable, corrosive, and highly reactive with water—a strict workflow must be followed when handling **propionyl bromide**. The diagram below outlines the essential steps for its safe use in a laboratory setting.



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Caption: Safe Handling Workflow for **Propionyl Bromide**.

Conclusion

Propionyl bromide is a synthetically derived chemical reagent with significant applications in organic chemistry. This guide has established its absence in nature and provided a detailed overview of its synthesis, properties, and the critical safety measures required for its handling. For researchers and drug development professionals, a thorough understanding of these aspects is paramount to its effective and safe utilization in the laboratory.

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References

- 1. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
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